molecular formula C15H22N2O3S B5140566 N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Katalognummer B5140566
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: LDFRMQUKZMDAHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as OTS964, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as an effective anticancer agent.

Wirkmechanismus

N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide exerts its anticancer effects by inhibiting the activity of a protein called TOPK (T-LAK cell-originated protein kinase). TOPK is overexpressed in many types of cancer and is involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting TOPK, N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide disrupts these processes and induces cancer cell death. Additionally, N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of other proteins involved in cancer progression, such as AKT and ERK.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and distributed throughout the body. The compound has a half-life of approximately 5 hours and is primarily metabolized by the liver. In terms of toxicity, N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its specificity for TOPK inhibition. Unlike other small molecule inhibitors that may target multiple proteins, N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to selectively inhibit TOPK activity. This specificity allows for a more targeted approach to cancer treatment and reduces the likelihood of off-target effects. However, one limitation of using N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide with other anticancer agents. Studies have shown that combining N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide with other drugs, such as paclitaxel and cisplatin, can enhance its anticancer effects. Another area of research is the identification of biomarkers that can predict the response to N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide treatment. This information can help identify patients who are most likely to benefit from N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide therapy and improve treatment outcomes. Finally, further studies are needed to optimize the formulation and delivery of N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide to improve its bioavailability and efficacy.

Synthesemethoden

N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-bromo-N-(tert-butyl)benzenesulfonamide with 2-piperidone in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product, N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. The synthesis of N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been reported in various research articles, and the purity and yield of the compound can be optimized through careful control of the reaction conditions.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. In vivo studies using mouse models have also demonstrated the efficacy of N-(tert-butyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in reducing tumor growth and improving survival rates.

Eigenschaften

IUPAC Name

N-tert-butyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)16-21(19,20)13-9-7-12(8-10-13)17-11-5-4-6-14(17)18/h7-10,16H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFRMQUKZMDAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.